1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene is a synthetic compound belonging to the class of alkynylbenzenes. This compound has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its unique structure, which includes an ethoxy group and an ethynyl linkage, making it a valuable building block in organic synthesis.
The compound is cataloged under the Chemical Abstracts Service number 39969-29-4 and is available for purchase from chemical suppliers such as BenchChem.
1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene can be classified as:
The synthesis of 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene typically involves a palladium-catalyzed coupling reaction known as the Sonogashira coupling. This method is favored for its efficiency in forming carbon-carbon bonds.
The molecular formula for 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene is . Its structure can be represented as follows:
InChI=1S/C19H20O/c1-3-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20-4-2/h6-9,12-15H,3-5H2,1-2H3
BVYDYACXLFCGSJ-UHFFFAOYSA-N
.The compound features:
1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene undergoes several types of chemical reactions:
The mechanism by which 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene exerts its effects involves interaction with specific molecular targets:
1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene exhibits typical properties of organic compounds:
Chemical properties include:
Relevant data regarding melting point and boiling point are generally determined through experimental methods but are not explicitly detailed in available literature.
The compound has several scientific applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: